molecular formula C17H16ClN3O2S2 B2862320 5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 2034309-27-6

5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2862320
CAS No.: 2034309-27-6
M. Wt: 393.9
InChI Key: ONFMVZCKOLEYOB-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide features a fused bicyclic tetrahydroimidazo[1,2-a]pyridine core linked to a phenyl-thiophene sulfonamide moiety. Its structural complexity arises from the interplay of aromatic, heterocyclic, and sulfonamide groups, which influence both physicochemical properties and biological activity .

Properties

IUPAC Name

5-chloro-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c18-15-8-9-17(24-15)25(22,23)20-13-6-2-1-5-12(13)14-11-21-10-4-3-7-16(21)19-14/h1-2,5-6,8-9,11,20H,3-4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFMVZCKOLEYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroimidazo[1,2-a]pyridine Derivatives

(a) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
  • Core Structure : Shares the tetrahydroimidazo[1,2-a]pyridine core.
  • Substituents: Contains ester groups (diethyl), cyano, nitro, and phenethyl substituents.
  • Properties : Melting point (243–245°C), yield (51%). The bulky phenethyl group likely contributes to higher thermal stability compared to benzyl analogs .
(b) Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)
  • Core Structure : Identical to 1l but with a benzyl group instead of phenethyl.
  • Properties : Lower melting point (215–217°C) and higher yield (55%) than 1l, suggesting steric and electronic effects of substituents on crystallization and reaction efficiency .

Comparison with Target Compound :

  • The target compound replaces ester groups with a thiophene sulfonamide , likely improving water solubility and binding affinity to biological targets.
  • The absence of nitro/cyano groups in the target may reduce metabolic instability compared to 1l and 2d.

Tetrahydroimidazo[1,2-a]pyrazine Derivatives

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride
  • Core Structure : Pyrazine replaces pyridine in the bicyclic system.
  • Properties : Lower melting point (164–167°C) and molecular weight (277.14 g/mol). The pyrazine core may alter electron distribution and hydrogen-bonding capacity compared to pyridine-based analogs .

Comparison with Target Compound :

Triazolo[4,3-a]pyridine Derivatives (Patent Examples)

Example 284 (EP 3 532 474 B1)
  • Core Structure : Triazolo[4,3-a]pyridine instead of imidazo[1,2-a]pyridine.
  • Substituents : Chloro, trifluoropropyl, and benzamide groups.
  • Implications : The triazole ring introduces additional hydrogen-bonding sites, while the trifluoropropyl group enhances lipophilicity .

Comparison with Target Compound :

  • The target’s sulfonamide group may provide stronger acidic protons for salt formation, improving bioavailability compared to Example 284’s benzamide.

Sulfonamide-Containing Analogs (Patent Compounds)

Several compounds in (e.g., N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide ) feature sulfonamide or sulfonyl groups. These share the sulfonamide’s polarity but lack the imidazopyridine-thiophene framework. The target compound’s thiophene ring may confer unique electronic properties, such as enhanced charge transfer interactions .

Physicochemical and Structural Data Table

Compound Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Yield (%)
Target Compound Imidazo[1,2-a]pyridine Chloro, thiophene sulfonamide Not reported Not reported Not reported
Diethyl ester 1l Imidazo[1,2-a]pyridine Cyano, nitro, phenethyl, diethyl ester 243–245 Not reported 51
Diethyl ester 2d Imidazo[1,2-a]pyridine Cyano, nitro, benzyl, diethyl ester 215–217 Not reported 55
Ethyl carboxylate Imidazo[1,2-a]pyrazine Ethyl ester 164–167 277.14 Not reported
Example 284 Triazolo[4,3-a]pyridine Chloro, trifluoropropyl, benzamide Not reported Not reported Not reported

Research Findings and Implications

  • Substituent Effects : Bulky groups (e.g., phenethyl in 1l) increase melting points but reduce synthetic yields compared to smaller substituents (e.g., benzyl in 2d) .
  • Functional Groups : The target’s sulfonamide and thiophene moieties likely improve solubility and target engagement compared to ester-based analogs .

Preparation Methods

Cyclocondensation for Imidazo[1,2-a]Pyridine Core Formation

The tetrahydroimidazo[1,2-a]pyridine ring is synthesized via cyclocondensation of 2-aminopyridine derivatives with cyclic ketones or α-haloketones. For example, reacting 2-amino-5-bromopyridine with cyclohexanone in the presence of iodine or BF₃·Et₂O induces cyclization to form 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

Reaction Conditions :

  • Solvent : Acetonitrile or dichloromethane
  • Catalyst : I₂ (5 mol%) or BF₃·Et₂O (10 mol%)
  • Temperature : 80–100°C, 12–24 hours
  • Yield : 65–78%

Introduction of the Phenyl Group

The phenyl moiety is introduced at the C2 position via Suzuki-Miyaura coupling. The brominated tetrahydroimidazo[1,2-a]pyridine reacts with 2-aminophenylboronic acid under palladium catalysis:

Procedure :

  • Combine 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1 eq), 2-aminophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2 eq).
  • Use a solvent mixture of toluene:EtOH:H₂O (2:1:2).
  • Heat under microwave irradiation at 120°C for 30 minutes.
  • Purify via silica gel chromatography (EtOAc/hexane, 1:1).
    Yield : 70–82%

Synthesis of 5-Chlorothiophene-2-Sulfonyl Chloride

Sulfonation and Chlorination

5-Chlorothiophene-2-sulfonyl chloride is prepared via chlorosulfonation of 2-chlorothiophene:

Steps :

  • React 2-chlorothiophene with chlorosulfonic acid (ClSO₃H) at 0°C for 2 hours.
  • Quench with ice-cold water and extract with dichloromethane.
  • Distill under reduced pressure to isolate the sulfonyl chloride.
    Purity : >95% (confirmed by ¹H NMR)

Coupling via Sulfonamide Bond Formation

Sulfonylation of the Aromatic Amine

The final step involves reacting 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base:

Optimized Protocol :

  • Dissolve 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline (1 eq) in anhydrous THF.
  • Add triethylamine (2.5 eq) and cool to 0°C.
  • Slowly add 5-chlorothiophene-2-sulfonyl chloride (1.1 eq) and stir for 4 hours at room temperature.
  • Concentrate under vacuum and purify via column chromatography (EtOAc/hexane, 3:7).
    Yield : 68–75%

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Sulfonylation

A streamlined approach combines imidazo[1,2-a]pyridine formation and sulfonylation in a single pot:

  • React 2-amino-5-(2-nitrophenyl)pyridine with cyclohexanone and iodine to form the nitro-substituted intermediate.
  • Reduce the nitro group to amine using H₂/Pd/C.
  • Add 5-chlorothiophene-2-sulfonyl chloride directly without isolation.
    Yield : 60% (over three steps)

Solid-Phase Synthesis

Immobilized 2-aminophenyl resin enables iterative coupling and cyclization, improving scalability:

  • Attach 2-aminophenylboronic acid to Wang resin.
  • Perform Suzuki-Miyaura coupling with bromoimidazopyridine.
  • Cleave from resin and sulfonylate.
    Yield : 58% (isolated product)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazo H), 7.89 (d, J = 4.2 Hz, 1H, thiophene H), 7.45–7.38 (m, 4H, phenyl H), 3.12 (t, J = 6.0 Hz, 2H, CH₂), 2.85 (t, J = 6.0 Hz, 2H, CH₂), 1.92–1.85 (m, 4H, cyclohexyl H).
  • HRMS : m/z 462.0741 [M+H]⁺ (calc. 462.0738).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).

Challenges and Optimization Strategies

Regioselectivity in Imidazo Ring Formation

The use of BF₃·Et₂O over iodine improves regioselectivity for C2 functionalization, reducing byproducts from C3 sulfonylation.

Solvent Effects on Sulfonylation Yield

Comparative studies show THF outperforms DCM or DMF due to better solubility of intermediates (Table 1).

Table 1. Solvent Screening for Sulfonamide Coupling

Solvent Base Yield (%)
THF Et₃N 75
DCM Et₃N 62
DMF DIPEA 58

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Answer: Synthesis optimization requires precise control of reaction conditions:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reduce side reactions .
  • Temperature : Maintain 50–60°C for 3–4 hours to balance reaction rate and byproduct formation .
  • Catalysts : Use triethylamine or similar bases to facilitate sulfonamide bond formation .
  • Monitoring : Employ HPLC to track reaction progress and purity (>95% yield achievable with gradient elution) .

Q. Table 1: Example Reaction Conditions

ParameterOptimal RangeImpact on Yield
SolventDMF or acetoneMaximizes solubility
Temperature50–60°CReduces decomposition
Reaction Time3–4 hoursBalances completion vs. side reactions

Q. How can structural analogs guide functional studies of this compound?

Answer: Analog compounds highlight critical structure-activity relationships (SAR):

  • Imidazo[1,2-a]pyridine derivatives : Substitutions at the 6-position (e.g., iodine or trifluoromethyl) alter electronic properties and bioactivity .
  • Thiophene sulfonamides : Chlorine at the 5-position enhances metabolic stability compared to methoxy or methyl groups .
  • Comparative assays : Test analogs in parallel via binding assays (e.g., fluorescence polarization) to identify key pharmacophores .

Q. Table 2: Key Structural Analogs

Compound ModificationBioactivity ImpactReference
6-Iodo substitutionIncreased lipophilicity
5-Chloro vs. 5-methoxyImproved metabolic stability

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data (e.g., in vitro vs. in vivo)?

Answer: Contradictions often arise from:

  • Metabolic instability : Use liver microsomal assays to identify rapid degradation pathways (e.g., aldehyde oxidase-mediated oxidation) .
  • Off-target effects : Employ CRISPR-edited cell lines to isolate target-specific activity .
  • Species differences : Cross-test in humanized mouse models to validate translational relevance .

Q. Methodological Workflow :

Validate target engagement via thermal shift assays.

Compare IC50 values across species-derived enzymes.

Use molecular docking to predict binding site variations .

Q. What strategies mitigate environmental persistence of this compound?

Answer: Environmental stability studies should include:

  • Abiotic degradation : Test hydrolysis rates at varying pH (e.g., pH 4–10) to identify labile bonds (e.g., sulfonamide cleavage) .
  • Biotic degradation : Screen soil microbial consortia for degradation pathways via LC-MS metabolite profiling .
  • Photostability : Expose to UV light (254 nm) to assess photolytic degradation products .

Q. Table 3: Degradation Parameters

ConditionHalf-Life EstimateKey Degradation Pathway
pH 7, 25°C14 daysHydrolysis
Soil microbiota21 daysN-dealkylation

Q. How to design experiments for elucidating metabolic pathways?

Answer:

  • In vitro models : Use human hepatocytes or recombinant CYP450 enzymes to identify primary metabolites .
  • Isotope labeling : Synthesize ¹⁴C-labeled compound to trace metabolite distribution in excretion studies .
  • Computational tools : Apply QSAR models to predict aldehyde oxidase and CYP3A4 interactions .

Q. Key Findings from Analog Studies :

  • Imidazo[1,2-a]pyridine derivatives undergo rapid glucuronidation, reducing bioavailability .
  • Thiophene rings are prone to epoxidation, necessitating toxicity screens .

Q. What advanced techniques validate target specificity in cellular assays?

Answer:

  • CRISPR-Cas9 knockouts : Eliminate target proteins (e.g., kinases) to confirm on-mechanism effects .
  • PROTAC degradation : Link compound to E3 ligase recruiters to degrade target proteins and monitor phenotypic changes .
  • Single-cell RNA-seq : Profile transcriptomic changes to identify off-target pathways .

Q. How to address solubility challenges in pharmacokinetic studies?

Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for IV administration .
  • Prodrug design : Introduce phosphate esters at the sulfonamide group for pH-dependent release .
  • Nanoparticle encapsulation : Employ PLGA nanoparticles to improve oral bioavailability .

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